molecular formula C21H21N3O5 B11299782 Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11299782
M. Wt: 395.4 g/mol
InChI Key: NATVDNWIIGGVMM-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. Its structure includes a 2,3-dimethoxyphenyl substituent at position 4 and an ethyl carboxylate group at position 2. The electron-donating methoxy groups on the phenyl ring may enhance solubility and influence intermolecular interactions, such as π-π stacking or hydrogen bonding, which are critical for its pharmacological profile.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H21N3O5/c1-4-29-20(26)16-17(12-8-7-11-15(27-2)18(12)28-3)24-14-10-6-5-9-13(14)22-21(24)23-19(16)25/h5-11,16-17H,4H2,1-3H3,(H,22,23,25)

InChI Key

NATVDNWIIGGVMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Components

  • Aldehyde : 2,3-Dimethoxybenzaldehyde (introduces the aryl substituent).

  • β-Keto Ester : Ethyl acetoacetate or ethyl benzimidazole-2-carboxylate derivatives.

  • Urea/Thiourea : Functionalized benzimidazole-2-amine derivatives.

Protocol (Adapted from )

  • Step 1 : Condensation of 2,3-dimethoxybenzaldehyde (1.0 equiv) with ethyl 3-aminobenzimidazole-2-carboxylate (1.0 equiv) in ethanol under reflux (12–24 h).

  • Step 2 : Addition of urea (1.2 equiv) and catalytic HCl (0.5 mol%), followed by microwave irradiation (80°C, 30 min).

  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol/DMF (1:3).

Yield : 58–72%.

Optimization Insights

  • Catalysts : Lewis acids (e.g., ZnCl₂, FeCl₃) improve cyclization efficiency.

  • Solvents : Polar aprotic solvents (DMF, NMP) enhance solubility of intermediates.

Stepwise Synthesis via Pre-Formed Benzimidazole Intermediates

This approach isolates benzimidazole precursors before pyrimidine ring formation, ensuring regioselectivity.

Synthesis of Benzimidazole Intermediate

  • Starting Material : 1,2-Diaminobenzene reacted with 2,3-dimethoxyphenylacetic acid under Dean-Stark conditions (toluene, 140°C, 6 h).

  • Product : 2-(2,3-Dimethoxyphenyl)-1H-benzimidazole (yield: 85%).

Cyclocondensation with Pyrimidine Precursors

  • Reaction : The benzimidazole intermediate (1.0 equiv) is treated with ethyl 3-ethoxyacrylate (1.2 equiv) and ammonium acetate (2.0 equiv) in acetic acid (80°C, 8 h).

  • Mechanism : Acid-catalyzed cyclodehydration forms the tetrahydropyrimidine ring.

Yield : 65–78%.

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

  • Conditions : Ethanol/water (3:1), ultrasound irradiation (40 kHz, 50°C, 2 h).

  • Advantages : 30% reduction in reaction time vs. conventional heating.

Ionic Liquid-Mediated Reactions

  • Example : Using 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) as solvent and catalyst.

  • Yield : 82% (vs. 68% in ethanol).

Catalytic Methods

Acid Catalysis

  • Catalysts : p-TsOH, citric acid, or polyphosphoric acid (PPA).

  • Conditions : PPA-mediated cyclization at 120°C (4 h) achieves 74% yield.

Transition Metal Catalysis

  • Example : Cu(I)-catalyzed Ullmann coupling for aryl-amination steps (rarely used due to cost).

Comparative Analysis of Methods

Method Catalyst/Solvent Time Yield Advantages
Biginelli AdaptationHCl/ethanol24 h58%One-pot simplicity
Stepwise SynthesisAcetic acid14 h78%High regiocontrol
Ultrasound-AssistedNone/ethanol-water2 h70%Energy-efficient
Ionic Liquid-Mediated[BMIM]Cl6 h82%Recyclable solvent, high yield

Characterization and Validation

Synthetic products are validated via:

  • 1H/13C NMR : Key signals include δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.7–3.9 ppm (OCH₃), and δ 6.5–7.8 ppm (aromatic protons).

  • IR Spectroscopy : Stretching bands at 1700–1750 cm⁻¹ (C=O), 1600–1650 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves the Biginelli reaction, a well-established method for creating dihydropyrimidinone derivatives from aldehydes, urea (or thiourea), and β-keto esters. The reaction conditions often include acid catalysts such as p-toluenesulfonic acid (PTSA) under reflux conditions using ethanol as a solvent. This method is favored for its efficiency and ability to produce highly functionalized heterocycles in good yields .

Table 1: Key Synthesis Parameters

Parameter Details
Reaction Type Biginelli Reaction
Catalyst p-Toluenesulfonic Acid (PTSA)
Solvent Ethanol
Yield Typically > 80%

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate. For instance, derivatives exhibiting benzimidazole structures have demonstrated significant cytotoxicity against various cancer cell lines such as HeLa and A549 with IC50 values ranging from 0.096 to 0.63 μM . The mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.

Antimicrobial Activity

Compounds in this class have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives possess activity against a range of bacterial strains, making them potential candidates for developing new antibacterial agents .

Activity Type Target Organisms/Cells IC50 Values
AnticancerHeLa, A5490.096 - 0.63 μM
AntimicrobialVarious bacterial strainsVaries by specific compound

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes crucial for tumor growth and proliferation, thus offering a pathway for therapeutic development against cancer .

Receptor Modulation

In addition to enzyme inhibition, there is ongoing research into how this compound may modulate receptor activity within biological systems. Such interactions could lead to new treatments for conditions like inflammation or metabolic disorders .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of similar compounds:

  • A study by Nguyen et al. demonstrated that benzimidazole derivatives showed promising results against multiple cancer cell lines with significant cytotoxicity profiles .
  • Another research effort focused on the synthesis of novel benzimidazole-linked triazole derivatives that exhibited enhanced biological activities compared to their predecessors .

Table 3: Summary of Case Studies

Study Reference Focus Findings
Nguyen et al. Anticancer ActivitySignificant cytotoxicity across cell lines
Acar Çevik et al. Enzyme InhibitionIdentified novel inhibitors with low IC50 values

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the benzimidazole and pyrimidine rings allows for strong interactions with nucleic acids and proteins, making it a potent inhibitor of certain biological processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. In contrast, the 2,3-dimethoxy and trimethoxy substituents in the target compound and increase electron density, which may favor solubility and π-π interactions .
  • Steric Effects: Bulky substituents like phenethyl in or diethylamino in may hinder molecular packing, affecting crystallization and bioavailability.

Physicochemical Properties

Property Target Compound (Predicted) Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl) Ethyl 4-(2,3,4-trimethoxyphenyl)-2-methyl
Melting Point (°C) Not reported 243–245 (crystals) 215–217
Density (g/cm³) ~1.3 1.29 (predicted) 1.29 (predicted)
pKa ~5.0 Not reported 5.00 (predicted)
Solubility Moderate (polar solvents) Low (nonpolar solvents) High (due to trimethoxy)

Crystallography : The compound in exhibits planar fused rings and π-π stacking (centroid distance: 3.3386 Å), stabilized by C–H···N/O bonds. The target compound’s 2,3-dimethoxy groups may induce similar planar stacking but with altered torsion angles due to steric effects.

Biological Activity

Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structural characteristics, and various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O5C_{17}H_{22}N_{2}O_{5} with a molecular weight of 334.4 g/mol. The compound features a unique fused ring system that combines benzimidazole and tetrahydropyrimidine structures, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC17H22N2O5C_{17}H_{22}N_{2}O_{5}
Molecular Weight334.4 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.78 µg/ml to 1.56 µg/ml . The introduction of methoxy groups in the phenyl ring is believed to enhance these activities due to increased lipophilicity and interaction with microbial membranes.

Anticancer Activity

Benzimidazole derivatives are also being explored for their anticancer potential. The structural features of this compound suggest that it may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Studies on similar compounds have demonstrated their ability to inhibit key enzymes involved in cancer progression .

The proposed mechanism of action for this class of compounds often involves the inhibition of specific kinases or enzymes that are crucial for cellular signaling pathways associated with growth and proliferation. For example, some benzimidazole derivatives have been identified as potent inhibitors of Aurora-A kinase, which plays a significant role in mitosis .

Study 1: Antibacterial Efficacy

A recent investigation focused on synthesizing a series of benzimidazole derivatives to evaluate their antibacterial activity. The study found that compounds with structural similarities to this compound exhibited promising results against resistant strains of bacteria. The most active derivatives had MIC values comparable to established antibiotics .

Study 2: Anticancer Properties

In another study examining the anticancer properties of benzimidazole derivatives, several compounds were synthesized and tested against human cancer cell lines. Results indicated that certain modifications on the benzimidazole scaffold significantly enhanced cytotoxicity against breast cancer cells. The study highlighted the potential for developing new anticancer agents based on this chemical framework .

Q & A

Q. Table 1: Typical Reaction Parameters

ComponentRoleExample Quantity
2,3-DimethoxybenzaldehydeElectrophilic aromatic donor1 mmol
Ethyl β-ketoesterCyclization agent1 mmol
Benzimidazole derivativeNucleophilic amine source1 mmol
SolventReaction medium3–5 mL ethanol
CatalystAcid (e.g., glacial acetic)5 drops

Basic: Which spectroscopic methods are critical for confirming the structure?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl signals (δ ~170 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 435.142) and fragmentation patterns .
  • X-ray Diffraction : Resolves the fused-ring planarity and substituent orientation (e.g., dihedral angles <5° between rings) .
  • IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups .

Advanced: How can researchers resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:
Discrepancies often arise from dynamic effects or crystallographic packing. Strategies include:

  • Computational Modeling : Density Functional Theory (DFT) calculates NMR chemical shifts or optimizes geometries for comparison .
  • Purity Verification : Repurify samples via column chromatography to eliminate contaminants causing signal splitting .
  • Cross-Referencing : Compare data with structurally analogous compounds (e.g., ethyl 4-(4-nitrophenyl) derivatives) to identify substituent-specific shifts .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent, catalyst) and identify optimal conditions .
  • Inert Atmosphere : Protect air-sensitive intermediates (e.g., enolates) using nitrogen or argon .
  • Catalyst Screening : Evaluate Brønsted/Lewis acids (e.g., ionic liquids) to enhance cyclization efficiency .

Q. Table 2: Example DoE Variables

VariableRange TestedImpact on Yield
Temperature343–383 K↑ Yield above 363 K
Solvent PolarityEthanol vs. DMFDMF preferred for solubility
Reaction Time4–12 hoursPlateau at 8 hours

Advanced: How to analyze π-π interactions in the crystal structure and their implications?

Methodological Answer:

  • X-ray Data Analysis : Measure centroid-to-centroid distances (e.g., 3.34 Å for imidazole rings) and plane-to-plane displacements using software like CrystalClear .
  • Thermal Stability : Correlate π-stacking with melting points (e.g., higher melting points for tightly packed structures) .
  • Bioactivity Relevance : Stacking interactions may influence binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Advanced: How to validate biological activity while addressing contradictory assay results?

Methodological Answer:

  • Dose-Response Curves : Test multiple concentrations to rule out false positives/negatives .
  • Target Selectivity : Use kinase profiling assays to distinguish specific inhibition from off-target effects .
  • Structural Analogues : Compare activity across derivatives (e.g., nitro vs. methoxy substituents) to identify pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.